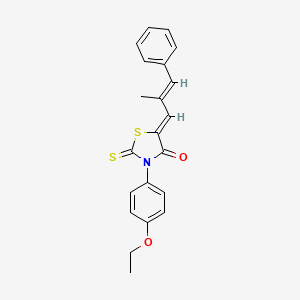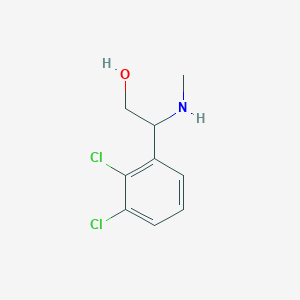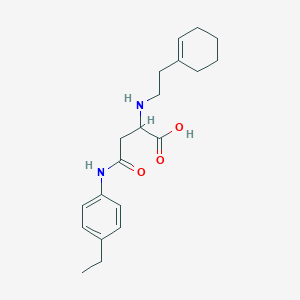
(Z)-3-(4-ethoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(4-etoxi-fenil)-5-((E)-2-metil-3-fenilalilideno)-2-tioxo-tiazolidin-4-ona es un compuesto orgánico complejo que pertenece a la familia de las tiazolidinonas. Este compuesto se caracteriza por sus características estructurales únicas, que incluyen un anillo de tiazolidinona, un grupo etoxi-fenil y una parte fenilalilideno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (Z)-3-(4-etoxi-fenil)-5-((E)-2-metil-3-fenilalilideno)-2-tioxo-tiazolidin-4-ona normalmente implica reacciones orgánicas multi-paso. Un método común incluye la condensación de 4-etoxi-benzaldehído con tiosemicarbazida para formar la tiosemicarbazona correspondiente. Este intermedio se cicla entonces con α-bromoacetofenona en condiciones básicas para producir el núcleo de tiazolidinona. El paso final implica la condensación aldólica de la tiazolidinona con cinamaldehído para introducir el grupo fenilalilideno.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para operaciones a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y un control estricto de los parámetros de reacción para garantizar un alto rendimiento y pureza. La recuperación y el reciclaje de disolventes, así como las estrategias de minimización de residuos, también son integrales en el proceso de producción industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
(Z)-3-(4-etoxi-fenil)-5-((E)-2-metil-3-fenilalilideno)-2-tioxo-tiazolidin-4-ona sufre diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando reactivos como el peróxido de hidrógeno o el permanganato de potasio, dando lugar a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción utilizando agentes como el borohidruro de sodio pueden convertir el compuesto en su derivado correspondiente de tiazolidina.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo etoxi o en el anillo fenil, introduciendo diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en medio acuoso.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Agentes halogenantes como la N-bromosuccinimida (NBS) o electrófilos como los haluros de alquilo.
Principales productos formados
Oxidación: Sulfóxidos, sulfonas.
Reducción: Derivados de tiazolidina.
Sustitución: Derivados halogenados o alquilados.
Aplicaciones Científicas De Investigación
Química
En química, (Z)-3-(4-etoxi-fenil)-5-((E)-2-metil-3-fenilalilideno)-2-tioxo-tiazolidin-4-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, este compuesto se ha investigado por su potencial como agente antimicrobiano y anticancerígeno. Su capacidad para interactuar con macromoléculas biológicas lo convierte en un candidato para el desarrollo de fármacos y estudios bioquímicos.
Medicina
En medicina, los derivados de este compuesto se están estudiando por su potencial terapéutico. El núcleo de tiazolidinona es conocido por sus propiedades antiinflamatorias y antidiabéticas, lo que lo convierte en un andamiaje valioso para el diseño de fármacos.
Industria
En el sector industrial, (Z)-3-(4-etoxi-fenil)-5-((E)-2-metil-3-fenilalilideno)-2-tioxo-tiazolidin-4-ona se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a su estabilidad química y reactividad.
Mecanismo De Acción
El mecanismo de acción de (Z)-3-(4-etoxi-fenil)-5-((E)-2-metil-3-fenilalilideno)-2-tioxo-tiazolidin-4-ona implica su interacción con dianas moleculares específicas. En los sistemas biológicos, puede inhibir enzimas o receptores implicados en las vías de la enfermedad. Por ejemplo, puede inhibir la actividad de ciertas cinasas o proteasas, lo que lleva a la modulación de las vías de señalización celular. La capacidad del compuesto para formar complejos estables con iones metálicos también contribuye a su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
Tiazolidin-2,4-diona: Un análogo más simple con una estructura central similar pero que carece de los grupos etoxi-fenil y fenilalilideno.
3-(4-etoxi-fenil)-2-tioxo-tiazolidin-4-ona: Carece de la parte fenilalilideno.
5-((E)-2-metil-3-fenilalilideno)-2-tioxo-tiazolidin-4-ona: Carece del grupo etoxi-fenil.
Singularidad
(Z)-3-(4-etoxi-fenil)-5-((E)-2-metil-3-fenilalilideno)-2-tioxo-tiazolidin-4-ona es único debido a la combinación de sus características estructurales, que confieren una reactividad química y una actividad biológica distintas. La presencia tanto del grupo etoxi-fenil como del grupo fenilalilideno mejora su capacidad para participar en diversas reacciones químicas e interactuar con dianas biológicas, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C21H19NO2S2 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
(5Z)-3-(4-ethoxyphenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H19NO2S2/c1-3-24-18-11-9-17(10-12-18)22-20(23)19(26-21(22)25)14-15(2)13-16-7-5-4-6-8-16/h4-14H,3H2,1-2H3/b15-13+,19-14- |
Clave InChI |
WMLMOMKYIRQDLM-FQHLDWHWSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/SC2=S |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12128180.png)

![2-amino-1-(4-chlorophenyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128206.png)

![3-[(4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12128219.png)
![6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128220.png)


![[Hydroxy(pyridin-4-yl)methyl]phosphonic acid](/img/structure/B12128232.png)
![N-(2-methoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d] pyrimidino[4,5-b]thiophen-2-ylthio))acetamide](/img/structure/B12128235.png)
![5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]-](/img/structure/B12128244.png)
![N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12128248.png)
![(5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12128250.png)
